
3,5-Dimethyl-2-vinylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2-vinylpyrazine-d3 is a deuterated labeled compound, specifically a deuterated form of 2,5-Diethyl-3-methylpyrazine . Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Analyse Chemischer Reaktionen
3,5-Dimethyl-2-vinylpyrazine-d3, like other pyrazine derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can occur under various conditions, often involving nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding pyrazine N-oxides, while reduction could lead to the formation of reduced pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2-vinylpyrazine-d3 is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2-vinylpyrazine-d3 is primarily related to its role as a tracer in scientific research. The deuterium atoms in the compound allow researchers to track its movement and transformation in various biological and chemical systems . This helps in understanding the molecular targets and pathways involved in the metabolism and action of the compound .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-2-vinylpyrazine-d3 is unique due to its specific isotopic labeling with deuterium. Similar compounds include other deuterated pyrazine derivatives such as:
2,5-Diethyl-3-methylpyrazine: The non-deuterated form of the compound.
2,3,5-Trimethylpyrazine: Another pyrazine derivative with different methyl group substitutions.
2-Methylpyrazine: A simpler pyrazine derivative with a single methyl group.
These compounds share similar chemical properties but differ in their specific substitutions and isotopic labeling, which can affect their reactivity and applications .
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine |
InChI |
InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3/i1D2,4D |
InChI-Schlüssel |
ZUOLEJGELMNGPM-KBWBXHAQSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C1=NC=C(N=C1C)C)[2H] |
Kanonische SMILES |
CC1=CN=C(C(=N1)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)

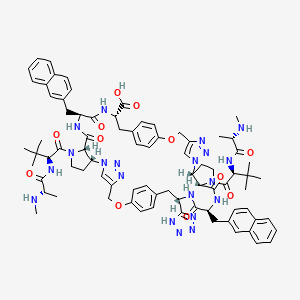
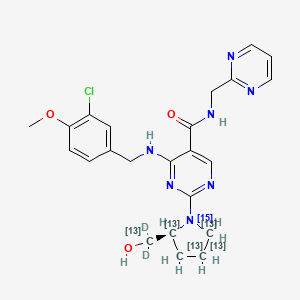
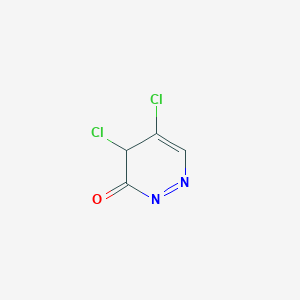
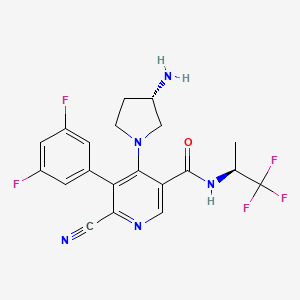

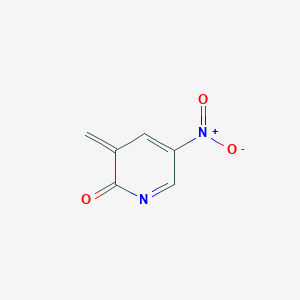

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
